4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran moiety linked to a chromenone system, which contributes to its unique chemical properties and biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The compound “4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one” is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Biochemical Pathways
Benzofuran derivatives have been found to affect various biochemical pathways due to their broad range of biological activities . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . .
Pharmacokinetics
Improved bioavailability has been one of the targets achieved with most of the more recent benzofuran compounds , suggesting that this compound may have similar properties.
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Future Directions
Preparation Methods
The synthesis of 4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route starts with the reaction of 2-hydroxybenzonitrile with 4-(bromomethyl)pyridine in the presence of potassium carbonate (K₂CO₃), leading to the formation of 2-(pyridin-4-ylmethoxy)benzonitrile . This intermediate can then undergo further reactions to introduce the aminobenzofuran and chromenone moieties. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or chromenone rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Comparison with Similar Compounds
4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can be compared with other benzofuran derivatives that exhibit similar biological activities. Some of these compounds include:
3-aminobenzofuran derivatives: These compounds also inhibit acetylcholinesterase and butyrylcholinesterase and have been studied for their potential in treating Alzheimer’s disease.
Benzofuran-2-yl derivatives: These compounds have shown various biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the combination of benzofuran and chromenone moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-amino-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-10-7-8-12-14(9-16(21)23-18(12)11(10)2)19-17(20)13-5-3-4-6-15(13)22-19/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADGGWGKTTXYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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